Potassium methanesulfonate

Vue d'ensemble

Description

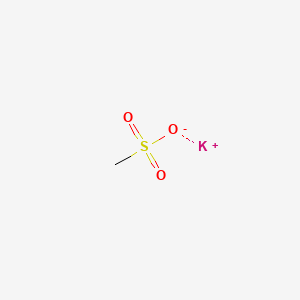

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is an organosulfur compound with the chemical formula CH₃KO₃S. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various chemical processes due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with potassium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:

CH3SO3H+KOH→CH3KO3S+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process ensures high purity and yield by controlling the reaction conditions such as temperature, concentration, and pH.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.

Oxidation and Reduction: While the compound itself is stable, it can participate in redox reactions when combined with other reagents.

Catalysis: It is often used as a catalyst in various organic reactions, including C-H arylation.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines and alcohols.

Catalysts: Transition metal catalysts such as ruthenium are frequently used.

Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted methanesulfonates.

Catalytic Products: In C-H arylation, the major products are arylated heteroarylbenzenes.

Applications De Recherche Scientifique

Potassium methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a cocatalyst in organic synthesis, particularly in C-H arylation reactions.

Biology: Employed in studies involving enzyme catalysis and protein modification.

Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

Industry: Utilized in electroplating, as a catalyst in polymerization reactions, and in the production of surfactants.

Mécanisme D'action

The mechanism by which potassium methanesulfonate exerts its effects is primarily through its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is highly stable and can efficiently delocalize negative charge, making it an excellent leaving group. This property is exploited in various catalytic and synthetic processes.

Comparaison Avec Des Composés Similaires

Lithium Methanesulfonate: Similar in structure but differs in the metal ion, which affects its solubility and reactivity.

Sodium Methanesulfonate: Another similar compound with sodium instead of potassium, used in similar applications but with different solubility profiles.

Methanesulfonic Acid: The parent compound, used widely in organic synthesis and as a catalyst.

Uniqueness: Potassium methanesulfonate is unique due to its specific solubility and reactivity profile, which makes it particularly useful in aqueous reactions and as a catalyst in organic synthesis. Its stability and efficiency as a leaving group also set it apart from other similar compounds.

Activité Biologique

Potassium methanesulfonate (KMS) is a salt derived from methanesulfonic acid and potassium hydroxide. It has garnered attention for its potential biological activities, particularly in antimicrobial applications and its role in various biochemical processes. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound is characterized by its ionic nature, which influences its solubility and reactivity in biological systems. The compound is typically represented as K(CH₃SO₃), where the methanesulfonate ion (CH₃SO₃⁻) plays a crucial role in its interactions with biological molecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of potassium monopersulfate-based products, which include this compound, against various bacterial pathogens such as Escherichia coli and Salmonella enterica. The minimum inhibitory concentrations (MICs) were found to be notably low, indicating strong activity against these pathogens.

Table 1: Antimicrobial Efficacy of this compound-Based Products

| Product | Bacterial Species | MIC (% w/v) | MBC (% w/v) |

|---|---|---|---|

| PA | E. coli | ≤ 0.13 | 0.25 |

| PB | S. enterica | ≤ 0.13 | 0.25 |

| PC | Listeria monocytogenes | ≤ 0.25 | 0.50 |

| PD | Mixed pathogens | ≤ 0.25 | 0.50 |

The results indicate that this compound contributes to the antimicrobial activity observed in these products, enhancing their effectiveness when used in combination with other agents .

The antimicrobial action of this compound is thought to involve several mechanisms:

- Oxidative Stress : The compound generates reactive oxygen species (ROS) that can damage bacterial cell membranes and DNA.

- Biofilm Disruption : Studies have shown that this compound can effectively disrupt biofilms formed by pathogenic bacteria, enhancing the susceptibility of these organisms to antibiotics .

- Synergistic Effects : When combined with other antimicrobial agents, such as sodium dichloroisocyanurate, this compound has demonstrated enhanced efficacy due to synergistic interactions that lower the MIC values significantly .

Biodegradability and Environmental Impact

This compound is biodegradable and breaks down into sulfate ions, which are less harmful to the environment compared to other sulfonates. This characteristic makes it a suitable candidate for use in cleaner production processes where environmental sustainability is a concern .

Case Study 1: Poultry Farming

In a practical application within poultry farming, this compound was used to disinfect drinking water systems contaminated with bacterial biofilms. The treatment led to a significant reduction in bacterial counts, demonstrating its potential as an effective disinfectant in agricultural settings .

Case Study 2: Clinical Applications

A clinical study explored the use of this compound in conjunction with colistin for treating infections caused by multidrug-resistant bacteria. Although colistin itself is effective, its prodrug form (colistin methanesulfonate) showed limited activity until converted into active colistin in vivo. This highlights the importance of understanding the biological activity of related compounds like this compound in therapeutic contexts .

Propriétés

Numéro CAS |

2386-56-3 |

|---|---|

Formule moléculaire |

CH4KO3S |

Poids moléculaire |

135.21 g/mol |

Nom IUPAC |

potassium;methanesulfonate |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |

Clé InChI |

MMDSSERULWYGSW-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[K+] |

SMILES canonique |

CS(=O)(=O)O.[K] |

Key on ui other cas no. |

2386-56-3 |

Pictogrammes |

Irritant |

Numéros CAS associés |

75-75-2 (Parent) |

Synonymes |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of potassium methanesulfonate?

A1: this compound (K(CH3SO3)) crystallizes in the I4/m space group with 12 formula units in its primitive cell []. Unlike the lithium analogue which displays a distorted tetrahedral coordination, this compound exhibits more complex coordination environments around the potassium ion, including six-, seven-, and ninefold coordination [].

Q2: How does this compound impact muscle contraction?

A2: Research suggests that this compound, due to its ionic strength, can influence the contractile force of skinned muscle fibers []. Specifically, higher ionic strength, potentially achieved through increased this compound concentration, was found to decrease the maximal calcium-activated force (Fmax) in skinned fast-twitch skeletal muscle fibers from rabbits []. This effect is likely due to destabilization of the cross-bridge structure within the muscle fibers and increased electrostatic shielding of actomyosin interactions [].

Q3: What does vibrational spectroscopy reveal about the bonding in this compound?

A3: Infrared spectroscopy provides insight into the bonding characteristics of this compound []. Unlike lithium methanesulfonate which exhibits a splitting of the asymmetric S–O stretch mode (indicative of bonding interaction), this compound does not show this splitting []. This lack of splitting in the potassium salt's spectrum suggests a predominantly ionic interaction between the potassium cation and the methanesulfonate anion [].

Q4: What are the applications of this compound in analytical chemistry?

A4: this compound plays a crucial role in high-performance anion-exchange chromatography (HPAE) for analyzing oligosaccharides []. When paired with potassium hydroxide (KOH) in a dual electrolytic eluent generation system, this compound enables efficient separation and analysis of oligosaccharides, offering a reliable alternative to conventional sodium acetate/sodium hydroxide eluents [].

Q5: How does this compound behave in different solvent mixtures?

A5: Studies examining the ionic conductivity of this compound in a binary solvent mixture of 20 mass % propylene carbonate + ethylene carbonate at 25 °C reveal its behavior as an electrolyte []. By fitting conductance data to the Fuoss conductance-concentration equation, researchers determined parameters such as limiting molar conductance, association constant, and cosphere diameter, shedding light on its properties in non-aqueous environments [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.